molecular formula C10H11FO2 B2862411 Ethyl 2-fluoro-2-phenylacetate CAS No. 643-77-6

Ethyl 2-fluoro-2-phenylacetate

Cat. No.: B2862411
CAS No.: 643-77-6
M. Wt: 182.194
InChI Key: QSMFFTZAVJGGTB-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-2-phenylacetate is an organic compound with the molecular formula C10H11FO2. It is an ester derived from 2-fluoro-2-phenylacetic acid and ethanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals. Its structure consists of a phenyl ring attached to a fluorinated ethyl acetate moiety, which imparts unique chemical properties.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-fluoro-2-phenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-2-phenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-2-phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-fluoro-2-phenylacetate has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a fluorine atom and an ester group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the ester group allows for versatile chemical transformations. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

ethyl 2-fluoro-2-phenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMFFTZAVJGGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 21.28 g (0.09 mol) of β-ethoxy-β-trimethylsiloxystyrene (from above) in 200 ml of CFCl3 was cooled to -70° C. and 9.4 g (0.09 mol) of trifluoromethyl hypofluorite were passed into the solution over a period of 3 hours. The reaction mixture was warmed to room temperature and then distilled to give 12.52 g (77% yield) of ethyl α-fluorobenzeneacetate as a colorless liquid: bp 96°-98° C. (4.8 mm); 19F NMR (CFCl3) δ-180.1 ppm (d,J=48 Hz); 1H NMR (CFCl3) δ 1.10 ppm (t,J=7 Hz, 2H), 4.10 ppm (q,J=7 Hz, 2H), 5.66 ppm (d,J=48 Hz, 1H) and 7.1-7.6 ppm (m, 5H). Anal. Calcd. for C10H11FO2 : C, 65.92; H, 6.07; F, 10.43; Found: C, 66.09; H, 6.13; F, 10.33.
Name
β-ethoxy-β-trimethylsiloxystyrene
Quantity
21.28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two

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